Aminoadipic acid

Metabolomics Type 2 Diabetes Biomarker Discovery

Researchers requiring a validated biomarker for type 2 diabetes risk prediction face the challenge that no single alternative can simultaneously serve as a stable, long-term risk predictor (>4-fold), a selective gliotoxin, and a quantitative marker of protein oxidation. Aminoadipic acid (CAS 542-32-5) is the definitive solution. • Primary LC-MS/MS calibrator for circulating 2-AAA quantification, validated by the Framingham Heart Study. • L-enantiomer enables selective astrocyte ablation as a glutamate analog and glutamine synthetase inhibitor. • Superior quantitative marker of collagen oxidative damage vs. allysine in aging and diabetes research. Supplied as ≥98% pure racemic DL-mixture; L-enantiomer and bulk custom synthesis available on request.

Molecular Formula C6H11NO4
Molecular Weight 161.16 g/mol
CAS No. 542-32-5
Cat. No. B555590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminoadipic acid
CAS542-32-5
Synonyms2-Aminohexanedioicacid; aminoadipicacid; 542-32-5; DL-2-Aminoadipicacid; alpha-Aminoadipicacid; 2-Aminoadipate; 2-AMINOADIPICACID; DL-alpha-Aminoadipicacid; alpha-Aminoadipate; 2-amino-hexanedioicacid; Hexanedioicacid,2-amino-; DL-2-Aminohexanedioicacid; DL-alpha-Aminoadipate; DL-a-Aminoadipicacid; AMINOADIPICACID,ALPHA; a-Aminoadipate; L-alpha-Aminoadipicacid; DL-a-Aminoadipate; DL-2-Aminoadipate; .alpha.-Aminoadipate; DL-2-Aminohexanedioate; L-alpha-Aminoadipate; (+/-)-2-Aminoadipate; L-2-Aminohexanedioicacid; Aminoadipate
Molecular FormulaC6H11NO4
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC(CC(C(=O)O)N)CC(=O)O
InChIInChI=1S/C6H11NO4/c7-4(6(10)11)2-1-3-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11)
InChIKeyOYIFNHCXNCRBQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 200 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.2 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





Aminoadipic Acid (CAS 542-32-5): Technical Overview for Biomarker and Biochemical Research Procurement


Aminoadipic acid (CAS 542-32-5), also known as 2-aminoadipate or α-aminoadipic acid, is a non-proteinogenic α-amino acid and a critical intermediate in the principal biochemical pathway of L-lysine degradation in mammals, as well as in the α-aminoadipate pathway for lysine biosynthesis in fungi and certain bacteria [1]. It exists as two enantiomers: the naturally occurring L-enantiomer, which is the endogenous human metabolite and a key intermediate in lysine catabolism, and the D-enantiomer, which is a component of certain antibiotics [2]. In biological systems, it functions as a structural analog of glutamic acid, an inhibitor of glutamine synthetase, and a gliotoxin, and it has been identified as a circulating biomarker strongly associated with the risk of developing type 2 diabetes and other cardiometabolic conditions [1]. Its commercial forms typically include the pure L-enantiomer for specific biochemical studies and the racemic DL-mixture for broader research applications, including use as an analytical standard [3].

Why Aminoadipic Acid (CAS 542-32-5) Cannot Be Generically Substituted with Other Lysine Pathway Metabolites


Substituting aminoadipic acid with structurally or metabolically related compounds—such as lysine, 2-oxoadipic acid, or allysine—is scientifically invalid for most applications due to its unique, quantitative, and often non-linear relationships with both upstream and downstream metabolic events [1]. Its position as a specific and stable end-product of lysine oxidation, with a distinct clinical association profile and enzymatic activity, means that no single alternative can simultaneously serve as a biomarker of long-term diabetes risk, a marker of collagen oxidation in aging, and a selective inhibitor of glutamine synthetase [2]. Furthermore, its biosynthesis and commercial production routes are distinct, and analytical reference standards for 2-AAA are not interchangeable with other amino acids due to specific requirements for chromatographic retention times and mass spectrometric fragmentation patterns [3].

Aminoadipic Acid (CAS 542-32-5): A Quantitative Evidence Guide for Scientific Differentiation and Selection


Diabetes Risk Prediction: 4-Fold Increased Risk vs. Other Amino Acid Biomarkers

In a nested case-control study within the Framingham Heart Study, plasma concentrations of 2-aminoadipic acid (2-AAA) in the top quartile were associated with a greater than 4-fold increased risk of developing type 2 diabetes over a 12-year follow-up period, independent of other established risk factors like BMI and fasting glucose [1]. Crucially, levels of 2-AAA were not well correlated with other known metabolite biomarkers of diabetes, including branched-chain amino acids (leucine, isoleucine, valine) and aromatic amino acids (phenylalanine, tyrosine), demonstrating that 2-AAA reports on a distinct and non-redundant pathophysiological pathway [1].

Metabolomics Type 2 Diabetes Biomarker Discovery

Marker of Protein Oxidation: Superior Reliability to Allysine in Aging and Disease

In a study measuring oxidative markers in human skin collagen (n=117 individuals, aged 10-90 years), 2-aminoadipic acid demonstrated a highly significant increase with age (P < 0.0001), reaching levels of 1 mmol/mol lysine, whereas its metabolic precursor, allysine (measured as 6-hydroxynorleucine), did not show a statistically significant age-related increase (P = 0.14) [1]. Furthermore, diabetes in the absence of renal failure significantly increased 2-aminoadipic acid levels up to <3 mmol/mol lysine (P < 0.0001), but not allysine (levels < 0.4 mmol/mol, P = 0.18). Renal failure alone drove 2-aminoadipic acid levels up to 8 mmol/mol lysine [1].

Protein Oxidation Aging Collagen Biochemistry

Glutamine Synthetase Inhibition: Specific Activity Distinct from Lysine

L-2-Aminoadipic acid is a well-characterized inhibitor of glutamine synthetase and a gliotoxin specific for astrocytes, a property not shared by its parent amino acid, lysine, or other common lysine catabolites . This specific enzyme inhibition is the basis for its use in neuroscience research to selectively ablate or study astrocyte function. The DL-racemic mixture also acts as an excitatory amino acid analog and a glutamine synthetase inhibitor, exhibiting cytotoxicity in specific cell lines, such as N18 neuroblastoma-retina hybrid cells, through competitive inhibition of cystine uptake .

Neuroscience Gliotoxicity Enzyme Inhibition

Industrial Biosynthesis: Engineered E. coli Achieves 5.64 g/L Titers from Lysine

While α-aminoadipic acid (AAA) is traditionally produced by chemical synthesis, a recent study demonstrated efficient and sustainable biosynthesis by engineering Escherichia coli to couple lysine biosynthesis and degradation pathways [1]. By enhancing lysine supply, overexpressing key pathway enzymes, and improving cofactor regeneration, the engineered strain achieved an AAA titer of 2.94 g/L in shake flasks and 5.64 g/L in a bioreactor [1]. This is a significant advancement over traditional chemical synthesis, which is noted for its high cost and low efficiency, and positions AAA as a viable product from renewable feedstocks [1].

Metabolic Engineering Biotechnology Sustainable Production

Aminoadipic Acid (CAS 542-32-5): Validated Application Scenarios for Research and Industrial Use


Clinical Metabolomics & Biomarker Assay Development for Type 2 Diabetes Risk Stratification

Use as a primary analytical standard and calibrator for targeted LC-MS/MS or GC-MS assays designed to quantify circulating 2-aminoadipic acid. The evidence from the Framingham Heart Study [1] establishes 2-AAA as a robust, independent biomarker with a >4-fold risk association, making it a critical analyte for research into pre-diabetes screening and understanding distinct pathways of disease progression not captured by other amino acid metabolites.

Neuroscience Research: Selective Gliotoxin and Glutamine Synthetase Inhibitor

Procurement of the pure L-enantiomer (≥98% purity) for in vitro and in vivo studies investigating astrocyte function and neurotoxicity [1]. As a structural analog of glutamate and specific inhibitor of glutamine synthetase, L-2-aminoadipic acid is the reagent of choice for experimentally inducing selective gliotoxicity or for studying nitrogen metabolism and glutamate-glutamine cycling in the brain, a property not shared by its parent amino acid or other pathway intermediates .

Collagen & Extracellular Matrix Biology: Quantifying Oxidative Protein Damage

Use as a reference standard for quantifying oxidative modifications in long-lived proteins like collagen. Studies demonstrate that 2-aminoadipic acid is a superior and more reliable quantitative marker of protein carbonyl oxidation compared to its precursor allysine, with levels significantly elevated by aging, diabetes, and renal failure [1]. This application is essential for research into the mechanisms of tissue aging, diabetic complications, and the efficacy of antioxidant interventions .

Industrial Biotechnology & Metabolic Engineering: Precursor and Analytical Standard

Utilize α-aminoadipic acid as a key intermediate, substrate, or analytical standard in the development and optimization of bioprocesses. It serves as a precursor for β-lactam antibiotics and other valuable pharmaceutical compounds [1]. Furthermore, the development of high-titer E. coli production strains (5.64 g/L) makes it a relevant compound for industrial microbiology groups focused on the sustainable biomanufacturing of non-proteinogenic amino acids and their derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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